2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-17-9-4-10-18(14-17)24-13-12-23(20(24)26)15-19(25)22-11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,14H,5,8,11-13,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQCOJJKLRRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxoimidazolidinyl moiety: This step involves the reaction of a chlorophenyl derivative with an appropriate amine under controlled conditions to form the oxoimidazolidinyl ring.
Attachment of the phenylpropyl group: The phenylpropyl group is introduced through a nucleophilic substitution reaction, where the oxoimidazolidinyl intermediate reacts with a phenylpropyl halide.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues
Key Observations :
- Substituent Effects : The 3-phenylpropyl chain may enhance lipophilicity compared to shorter chains (e.g., furan-methyl in ) or heteroaromatic groups (e.g., thiazole in ).
- Chlorine Position: Mono- (3-chlorophenyl) vs. di-chlorinated (2,6-dichlorophenyl in ) aryl groups influence steric and electronic properties, affecting receptor interactions.
Physicochemical Properties
- Crystallography : Analogues like 2-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide exhibit planar amide groups and hydrogen-bonded dimers, stabilizing crystal packing . The target compound’s 3-phenylpropyl chain may introduce torsional flexibility, affecting crystallization.
- Solubility : The furan-methyl analogue () likely has higher solubility in polar solvents compared to the hydrophobic 3-phenylpropyl group.
Biological Activity
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide is a synthetic compound belonging to the imidazolidinone class. Its molecular formula is with a molecular weight of approximately 371.9 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research.
The compound presents as a white to off-white powder, showing solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while being insoluble in water. Its melting point ranges between 214°C and 216°C, with a density of 1.25 g/cm³ at 25°C. The unique imidazolidinone structure contributes to its reactivity and biological activity, allowing for various nucleophilic substitutions and cyclization reactions under specific conditions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in bacterial infections and inflammatory processes. Preliminary studies suggest that it may inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways, similar to established antibiotics like chloramphenicol . The mechanism involves binding to specific active sites or allosteric sites on target proteins, which modulates their activity and influences biochemical pathways.
Biological Activity
Research indicates that derivatives of imidazolidinones, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated effective inhibition of bacterial growth compared to standard antibiotics. The specific mechanisms are still under investigation but may include:
- Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan layer formation in bacteria.
- Interference with Protein Synthesis : Binding to ribosomal subunits or other components involved in protein translation.
Table 1: Summary of Biological Activities
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of imidazolidinone derivatives to enhance their biological efficacy. For instance, modifications in the phenylpropyl group have shown promising results in increasing binding affinity and selectivity towards bacterial targets.
- Study on Antibacterial Efficacy : A comparative study was conducted using 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
- Inflammation Modulation : Another investigation assessed the compound's effects on inflammatory markers in vitro. Results indicated a reduction in cytokine production when treated with the compound, suggesting its potential as an anti-inflammatory agent .
Future Directions
The ongoing research aims to further elucidate the biological mechanisms underlying the activity of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide. Future studies will likely focus on:
- Optimization of Structural Modifications : Enhancing efficacy and reducing side effects through targeted modifications.
- In Vivo Studies : Assessing therapeutic potential in animal models to evaluate safety and effectiveness.
- Exploration of Additional Targets : Investigating interactions with other biological pathways that may contribute to its pharmacological profile.
Q & A
Basic: What are the standard synthetic protocols for 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylamines with chloroacetamide derivatives. For example:
- Step 1 : React 3-chlorophenylamine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., Na₂CO₃) to form the imidazolidinone core .
- Step 2 : Couple the intermediate with 3-phenylpropylamine via amidation, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM or THF .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from methanol/ethyl acetate mixtures .
Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) and confirm purity via melting point analysis (e.g., 160–165°C) .
Advanced: How can computational methods optimize reaction yields for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict optimal conditions:
- Catalyst Screening : Calculate activation energies for alternative catalysts (e.g., DMAP vs. pyridine) to identify low-energy pathways .
- Solvent Effects : Use COSMO-RS models to assess solvent polarity impact on intermediate stability .
- Experimental Validation : Compare computed transition states with experimental yields (e.g., 58% yield achieved using acetyl chloride in CH₂Cl₂ vs. 42% in THF) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Identify imidazolidinone protons (δ 3.8–4.2 ppm for N–CH₂–O) and acetamide carbonyl (δ 168–170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (1540–1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z [M+H]+ ~428) validates molecular weight .
Contradiction Resolution : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (HSQC, HMBC) to assign substituents unambiguously .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives?
Methodological Answer:
Single-crystal X-ray diffraction provides definitive evidence for:
- Dihedral Angles : Confirm steric repulsion between chlorophenyl and imidazolidinone rings (e.g., 80.7° in analogous compounds) .
- Hydrogen Bonding : Identify R₂²(10) dimer motifs via N–H∙∙∙O interactions (bond length ~2.8 Å) .
- Validation : Cross-reference experimental unit cell parameters (e.g., space group P21/c) with computational models (Mercury 4.3 software) .
Advanced: How to address low yields in coupling reactions involving the 3-phenylpropylamine moiety?
Methodological Answer:
- Reagent Optimization : Replace EDC with DCC (dicyclohexylcarbodiimide) to reduce byproduct formation .
- Temperature Control : Perform reactions at 0–5°C to minimize imidazolidinone ring-opening side reactions .
- Workup Adjustments : Acidify the reaction mixture (pH 3–4) post-coupling to precipitate impurities before extraction .
Case Study : Increasing equivalents of 3-phenylpropylamine from 1.1 to 1.5 improved yields from 45% to 62% .
Advanced: How to analyze conflicting bioactivity data in structural analogs?
Methodological Answer:
- Dose-Response Curves : Compare IC50 values (e.g., COX-2 inhibition at 10 µM vs. 50 µM) to assess potency variations .
- SAR Studies : Modify the 3-chlorophenyl group to 4-fluorophenyl and evaluate logP changes (e.g., ClogP 3.2 vs. 2.8) .
- Statistical Validation : Apply ANOVA to replicate data (n=3) and identify outliers due to solvent polarity or cell line variability .
Basic: What safety protocols are essential for handling intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
